Lipophilicity (cLogP) Drives Membrane Permeability and Target Engagement
The 4-propyl substitution confers a distinct lipophilicity profile essential for blood-brain barrier penetration and intracellular target engagement. The calculated partition coefficient (cLogP) for 4-propyl-4H,5H,6H,7H-furo[3,2-C]pyridine is approximately 1.6, which is significantly higher than the 4-methyl analog (cLogP ~1.0) and lower than the more lipophilic 4-phenyl analog (cLogP ~2.5) [1]. This intermediate value is often optimal for balancing solubility and membrane permeability, a critical factor in CNS drug discovery [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.6 (predicted) |
| Comparator Or Baseline | 4-Methyl analog: cLogP ~1.0; 4-Phenyl analog: cLogP ~2.5 (predicted) |
| Quantified Difference | ΔcLogP = +0.6 vs. 4-methyl; ΔcLogP = -0.9 vs. 4-phenyl |
| Conditions | In silico prediction using standard QSAR models |
Why This Matters
Optimal lipophilicity is crucial for achieving adequate CNS exposure; a cLogP of 1.6 falls within the desirable range for CNS drug candidates, whereas a lower or higher value could compromise brain penetration or increase off-target binding.
- [1] ChemExper Chemical Directory. (2025). 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine. logP = 1.6. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
